

# FT-IR spectrum analysis of 4-Nitroaniline Hydrochloride.

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## Compound of Interest

Compound Name: 4-Nitroaniline Hydrochloride

Cat. No.: B096520

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An in-depth technical guide to the Fourier-Transform Infrared (FT-IR) spectrum analysis of **4-Nitroaniline Hydrochloride**, designed for researchers, scientists, and professionals in drug development.

## Introduction

**4-Nitroaniline hydrochloride** is the salt formed from the reaction of 4-nitroaniline with hydrochloric acid. In this compound, the weakly basic amino group of 4-nitroaniline is protonated to form a p-nitroanilinium cation. This structural modification has a significant impact on the molecule's electronic and vibrational properties. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds by measuring the absorption of infrared radiation. For **4-nitroaniline hydrochloride**, FT-IR analysis is crucial for confirming the protonation of the amine group and characterizing the vibrational modes of the key functional groups within the molecule.

## Molecular Structure

The key structural feature of **4-nitroaniline hydrochloride** is the presence of the p-nitroanilinium cation, where the amino group ( $\text{-NH}_2$ ) is converted to an ammonium group ( $\text{-NH}_3^+$ ). This change significantly alters the vibrational frequencies associated with the N-H bonds compared to the parent 4-nitroaniline molecule. The molecule consists of a benzene ring substituted with a nitro group ( $\text{-NO}_2$ ) and an ammonium group ( $\text{-NH}_3^+$ ) in the para position.

# Experimental Protocol: FT-IR Spectroscopy

A standard method for obtaining the FT-IR spectrum of a solid sample like **4-nitroaniline hydrochloride** is the Potassium Bromide (KBr) pellet technique.[1][2]

## 3.1 Materials and Equipment

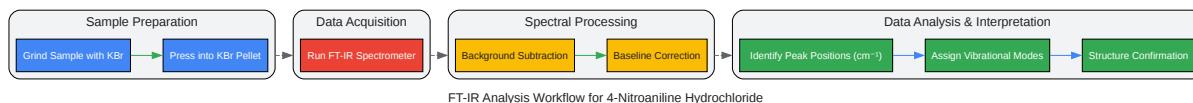
- **4-Nitroaniline hydrochloride** sample
- FT-IR grade Potassium Bromide (KBr), desiccated
- Agate mortar and pestle
- Pellet-pressing die
- Hydraulic press
- FT-IR spectrometer

## 3.2 Methodology

- Grinding: A small amount of the **4-nitroaniline hydrochloride** sample (approx. 1-2 mg) is ground with about 200 mg of dry KBr powder in an agate mortar. The mixture should be ground to a fine, homogeneous powder to minimize light scattering.
- Pellet Formation: The powdered mixture is transferred to a pellet-pressing die. The die is placed in a hydraulic press and pressure is applied (typically 8-10 tons) for several minutes to form a thin, transparent KBr pellet.
- Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer.[1]
- Spectrum Recording: The FT-IR spectrum is recorded, typically in the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of a pure KBr pellet is usually recorded first and automatically subtracted from the sample spectrum.

## FT-IR Spectrum Analysis Workflow

The process of analyzing the FT-IR spectrum of **4-nitroaniline hydrochloride** can be systematically broken down into several key stages, from sample preparation to the final interpretation of the spectral data.



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Caption: A flowchart illustrating the key stages of FT-IR spectral analysis.

## Interpretation of the FT-IR Spectrum

The FT-IR spectrum of **4-nitroaniline hydrochloride** is characterized by absorption bands corresponding to the vibrational modes of the anilinium group, the nitro group, and the substituted benzene ring.

- **N-H Stretching Vibrations (Anilinium Ion):** The protonation of the amino group to form the  $\text{-NH}_3^+$  group results in the appearance of strong, broad absorption bands in the 2250 to 3000  $\text{cm}^{-1}$  region. These bands are characteristic of ammonium salts and replace the typical two N-H stretching bands of a primary amine seen around 3300-3500  $\text{cm}^{-1}$ .
- **Aromatic C-H Stretching:** Weak to medium intensity bands are expected just above 3000  $\text{cm}^{-1}$ , typically in the 3000-3100  $\text{cm}^{-1}$  range, which are characteristic of C-H stretching vibrations in the aromatic ring.
- **N-O Stretching Vibrations (Nitro Group):** The nitro group exhibits two strong, characteristic stretching vibrations. The asymmetric N-O stretch typically appears in the 1550-1475  $\text{cm}^{-1}$  range, while the symmetric N-O stretch is found between 1360-1290  $\text{cm}^{-1}$ .<sup>[2]</sup> These are often among the strongest bands in the spectrum.

- Aromatic C=C Ring Stretching: The benzene ring shows characteristic C=C stretching vibrations in the 1600-1450  $\text{cm}^{-1}$  region. These bands can sometimes overlap with other vibrations, such as those from the nitro group.
- N-H Bending Vibrations: The  $-\text{NH}_3^+$  group also gives rise to bending vibrations. The asymmetric bending mode is expected around 1600-1575  $\text{cm}^{-1}$ , and the symmetric bending mode is typically observed near 1500  $\text{cm}^{-1}$ .
- C-N Stretching: The C-N stretching vibration for aromatic amines is typically strong and appears in the 1335-1250  $\text{cm}^{-1}$  region.[3][4][5][6]
- Out-of-Plane C-H Bending: Strong absorption bands below 900  $\text{cm}^{-1}$  are due to the out-of-plane C-H bending vibrations of the benzene ring. The exact position of these bands can provide information about the substitution pattern of the ring.

## Tabulated FT-IR Spectral Data

The following table summarizes the expected characteristic absorption bands for **4-nitroaniline hydrochloride**, based on typical frequency ranges for its constituent functional groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Assignment	Functional Group
~3100 - 3000	Medium-Weak	C-H Stretch	Aromatic Ring
~3000 - 2250	Strong, Broad	N-H Stretch	Anilinium (-NH <sub>3</sub> <sup>+</sup> )
~1600 - 1575	Medium	Asymmetric N-H Bend	Anilinium (-NH <sub>3</sub> <sup>+</sup> )
~1550 - 1475	Strong	Asymmetric N-O Stretch	Nitro (-NO <sub>2</sub> )
~1500	Medium	Symmetric N-H Bend	Anilinium (-NH <sub>3</sub> <sup>+</sup> )
~1600 - 1450	Medium-Weak	C=C Ring Stretch	Aromatic Ring
~1360 - 1290	Strong	Symmetric N-O Stretch	Nitro (-NO <sub>2</sub> )
~1335 - 1250	Medium-Strong	C-N Stretch	Aromatic Amine
Below 900	Strong	C-H Out-of-Plane Bend	Aromatic Ring

## Conclusion

The FT-IR spectrum of **4-nitroaniline hydrochloride** provides a clear fingerprint of its molecular structure. The most definitive evidence for the formation of the hydrochloride salt is the presence of strong, broad absorption bands for the N-H stretching of the anilinium group (-NH<sub>3</sub><sup>+</sup>) between 2250 and 3000 cm<sup>-1</sup>, and the absence of the characteristic double peak for a primary amine in the 3300-3500 cm<sup>-1</sup> region. Additionally, the strong absorption bands corresponding to the asymmetric and symmetric N-O stretches confirm the presence of the nitro group. This detailed spectral analysis is an indispensable tool for the structural verification and quality control of **4-nitroaniline hydrochloride** in research and pharmaceutical development.

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